Disodium diphosphate
Übersicht
Beschreibung
Sodium acid pyrophosphate, also known as disodium dihydrogen pyrophosphate, is an inorganic compound with the chemical formula Na₂H₂P₂O₇. It consists of sodium cations and dihydrogen pyrophosphate anions. This white, water-soluble solid is commonly used as a buffering and chelating agent in various applications, particularly in the food industry .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Natriumdihydrogendiphosphat wird synthetisiert, indem Lebensmittelqualität Phosphorsäure mit Natriumhydroxid oder Natriumcarbonat teilweise neutralisiert wird, um Mononatriumphosphat zu bilden. Das Mononatriumphosphat wird dann bei etwa 250 °C dehydriert, um Natriumdihydrogendiphosphat zu bilden .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Lebensmittelqualität Sodaasche zu einem Neutralisator gegeben und unter Rühren erhitzt. Lebensmittelqualität Phosphorsäure wird dann zur Neutralisationsreaktion hinzugefügt, wobei der pH-Wert des Reaktionsendpunkts auf 4-4,4 eingestellt wird, um Natriumdihydrogenphosphat zu erzeugen. Die Lösung wird filtriert, durch Verdampfung konzentriert, abgekühlt, um zu kristallisieren, zentrifugiert und getrocknet, um wasserfreies Natriumdihydrogenphosphat zu bilden. Dieses wird dann bei 140-200 °C erhitzt, um es in Natriumdihydrogendiphosphat umzuwandeln .
Arten von Reaktionen:
Säure-Base-Reaktionen: Natriumdihydrogendiphosphat reagiert mit Natriumhydrogencarbonat unter Freisetzung von Kohlendioxid, das beim Backen als Triebmittel verwendet wird.
Hydrolyse: Wenn Natriumdihydrogendiphosphat Feuchtigkeit ausgesetzt ist, hydrolysiert es zu Natriumorthophosphat.
Häufige Reagenzien und Bedingungen:
Natriumhydrogencarbonat: Wird beim Backen verwendet, um Kohlendioxidgas zu erzeugen.
Wasser: Hydrolysiert Natriumdihydrogendiphosphat zu Natriumorthophosphat.
Hauptprodukte:
Kohlendioxid (CO₂): Wird während der Reaktion mit Natriumhydrogencarbonat gebildet.
Natriumorthophosphat (Na₃PO₄): Wird bei der Hydrolyse gebildet.
Wissenschaftliche Forschungsanwendungen
Natriumdihydrogendiphosphat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung und Industrie:
Lebensmittelindustrie: Wird als Triebmittel in Backpulvern und als Chelatbildner verwendet, um die Verfärbung von verarbeiteten Kartoffeln und Konservenfisch zu verhindern.
Wasseraufbereitung: Wirkt als Wasserenthärter und Dispergiermittel.
Zahnmedizin: Wird als Zahnstein-Kontrollmittel in Zahnpasta und Zahnseide verwendet.
Reinigungsmittel: Wird in einigen Milchproduktanwendungen zur Reinigung und in der Erdölproduktion als Dispergiermittel in Bohrflüssigkeiten für Ölquellen eingesetzt.
5. Wirkmechanismus
Als Triebmittel reagiert Natriumdihydrogendiphosphat mit Natriumhydrogencarbonat in Gegenwart von Feuchtigkeit und Hitze unter Bildung von Kohlendioxidgas. Dieses Gas verleiht Backwaren eine leichte und fluffige Textur . Zusätzlich bildet Natriumdihydrogendiphosphat ionische Bindungen mit Stärken und Proteinen im Teig, wodurch eine feuchte Textur entsteht .
Ähnliche Verbindungen:
- Dinatriumphosphat (Na₂HPO₄)
- Tetranatriumpyrophosphat (Na₄P₂O₇)
- Natriumhexametaphosphat (Na₆P₆O₁₈)
- Pentanatriumtriphosphat (Na₅P₃O₁₀)
Vergleich: Natriumdihydrogendiphosphat ist einzigartig in seiner Fähigkeit, sowohl als Triebmittel als auch als Chelatbildner zu wirken. Während Dinatriumphosphat und Tetranatriumpyrophosphat auch in der Lebensmittelverarbeitung verwendet werden, besitzen sie nicht die gleichen Treibmittel-Eigenschaften. Natriumhexametaphosphat und Pentanatriumtriphosphat werden hauptsächlich als Sequestriermittel und Wasserenthärter eingesetzt .
Wirkmechanismus
As a leavening agent, sodium acid pyrophosphate reacts with sodium bicarbonate in the presence of moisture and heat to produce carbon dioxide gas. This gas imparts a light and fluffy texture to baked goods . Additionally, sodium acid pyrophosphate forms ionic bonds with starches and proteins in dough, providing a moist texture .
Vergleich Mit ähnlichen Verbindungen
- Disodium Phosphate (Na₂HPO₄)
- Tetrasodium Pyrophosphate (Na₄P₂O₇)
- Sodium Hexametaphosphate (Na₆P₆O₁₈)
- Pentasodium Triphosphate (Na₅P₃O₁₀)
Comparison: Sodium acid pyrophosphate is unique in its ability to act as both a leavening agent and a chelating agent. While disodium phosphate and tetrasodium pyrophosphate are also used in food processing, they do not possess the same leavening properties. Sodium hexametaphosphate and pentasodium triphosphate are primarily used as sequestrants and water softeners .
Eigenschaften
Key on ui mechanism of action |
ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/ |
---|---|
CAS-Nummer |
7758-16-9 |
Molekularformel |
H4NaO7P2 |
Molekulargewicht |
200.96 g/mol |
IUPAC-Name |
disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
MHXGNUVRVJWHJK-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] |
Kanonische SMILES |
OP(=O)(O)OP(=O)(O)O.[Na] |
Siedepunkt |
Decomposes (NIOSH, 2024) Decomposes |
Color/Form |
White crystalline powder |
Dichte |
Density: 1.86 /Hexahydrate/ |
melting_point |
1810 °F (NIOSH, 2024) 988 °C 1810 °F |
Key on ui other cas no. |
68915-31-1 7758-16-9 7782-95-8 |
Physikalische Beschreibung |
Liquid; Other Solid; Pellets or Large Crystals; Dry Powder White powder or grains White solid; [Merck Index] White odorless powder; [MSDSonline] |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
10042-91-8 |
Löslichkeit |
Soluble in water Sol in wate |
Dampfdruck |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SAPP impact the texture of meat products?
A1: SAPP can improve the texture of meat products by enhancing binding ability, increasing firmness and springiness, and reducing oiliness. This was observed in studies on frankfurters [] and restructured pork jerky [].
Q2: Can SAPP be used to reduce the need for sodium nitrite in meat products?
A3: Research suggests that while SAPP can contribute to some desirable qualities in reduced-sodium nitrite frankfurters, it cannot fully replace nitrite's role in color development and flavor [].
Q3: Does SAPP impact the shelf life of meat products?
A4: Studies indicate that SAPP, especially in combination with other preservatives like potassium sorbate, can effectively inhibit bacterial growth in meat products, thus extending their shelf life [, ].
Q4: How does SAPP affect the stability of strawberry puree during processing?
A5: SAPP, in combination with ascorbic acid, helps retain the anthocyanin content and red color intensity of strawberry puree during processing [].
Q5: Can SAPP be used to prevent darkening in potatoes?
A6: Yes, SAPP has been used as an anti-browning agent in the potato industry. It helps reduce after-cooking darkening in potatoes, though its effectiveness might be lower compared to other agents like citric acid [, , ].
Q6: Does SAPP affect the quality of frozen fish fillets?
A7: Studies on Nile tilapia fillets showed that SAPP, specifically sodium tripolyphosphate (STPP), improved weight gain, cooking yield, and reduced drip and cooking loss. It also slightly enhanced sensory acceptability [].
Q7: How does SAPP function as a leavening agent in baked goods?
A8: While SAPP itself doesn't release CO2, it reacts with sodium bicarbonate in baking powder. This reaction generates CO2, contributing to the aeration and volume of baked goods like biscuits and cakes [, , ].
Q8: How does SAPP interact with other ingredients in baked goods?
A9: Thermal analysis studies showed that SAPP interacts with other ingredients during baking. It can lower the dough rise temperature and its effect on the dough's thermal behavior is influenced by the presence of fats and sugars [].
Q9: What is the molecular formula and weight of SAPP?
A9: The molecular formula of SAPP is Na2H2P2O7, and its molecular weight is 221.94 g/mol.
Q10: How does the type of phosphate salt affect its functionality in meat products?
A11: Different phosphate salts exhibit varying impacts on meat product qualities. For example, STPP showed better water holding capacity and yield in turkey frankfurters compared to SAPP and SHMP [, ].
Q11: Do different phosphate salts have different antimicrobial effects?
A12: Yes, research on bratwurst indicated that SAPP had a greater inhibitory effect on bacterial growth during temperature abuse compared to other phosphates like STPP and TSPP [, ].
Q12: How does the pH of the food matrix affect SAPP's functionality?
A13: The pH of the food matrix significantly influences SAPP's effectiveness. For instance, in meat batters, the antimicrobial activity of SAPP was enhanced at lower pH levels [, ].
Q13: Can SAPP be encapsulated to improve its application in food products?
A14: Yes, research has shown that SAPP can be encapsulated within food-grade carbohydrates, such as β-cyclodextrin, to improve the stability and controlled release of the compound in meat products [].
Q14: Are there any concerns regarding the use of phosphates in food?
A16: Excessive phosphate intake has been linked to health concerns like cardiovascular disease and bone health issues. Therefore, it is essential to use phosphates judiciously in food processing [].
Q15: Are there any alternatives to SAPP in food applications?
A17: Yes, alternative food-grade phosphates like STPP, TSPP, and SHMP are often used. Additionally, natural acids like citric acid and lactic acid can be considered as substitutes for specific applications [, , , , ].
Q16: What analytical techniques are used to study the interaction of SAPP with food components?
A18: Various techniques are employed, including spectrophotometry to assess color changes [, , ], texture analysis for evaluating textural modifications [, , ], and microbiological assays for determining antimicrobial efficacy [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.